molecular formula C8H19ClSi B13217570 [2-(Chloromethyl)butyl]trimethylsilane

[2-(Chloromethyl)butyl]trimethylsilane

Cat. No.: B13217570
M. Wt: 178.77 g/mol
InChI Key: ZFOVBHYRNVIAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Chloromethyl)butyl]trimethylsilane is an organosilicon compound of interest in synthetic organic chemistry. It features both a reactive chloromethyl group and a protected trimethylsilyl group on a butyl chain, making it a potential multifunctional reagent or synthetic intermediate. Researchers may utilize the chloromethyl group for further functionalization, such as nucleophilic substitution, to introduce new carbon chains or heteroatoms . The trimethylsilyl group can serve as a protecting group for alcohols or other functional groups, which can be installed or removed under specific conditions . Furthermore, compounds with trimethylsilyl groups can be used to prepare other organometallic reagents or to modify the physicochemical properties of molecules for applications like gas chromatography . This versatility makes it a valuable building block for constructing more complex molecular architectures in pharmaceutical and materials science research. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H19ClSi

Molecular Weight

178.77 g/mol

IUPAC Name

2-(chloromethyl)butyl-trimethylsilane

InChI

InChI=1S/C8H19ClSi/c1-5-8(6-9)7-10(2,3)4/h8H,5-7H2,1-4H3

InChI Key

ZFOVBHYRNVIAOS-UHFFFAOYSA-N

Canonical SMILES

CCC(C[Si](C)(C)C)CCl

Origin of Product

United States

Synthetic Methodologies for the Preparation of 2 Chloromethyl Butyl Trimethylsilane

Overview of Established Synthetic Routes for Halogenated Organosilanes

The synthesis of halogenated organosilanes, a versatile class of compounds in organic and materials chemistry, is achieved through several established methodologies. The choice of method often depends on the nature of the organic substituent, the desired halogen, and the position of halogenation relative to the silicon atom. Key industrial methods for forming the silicon-carbon bond include the direct process and hydrosilylation reactions, which often supplant older, though still viable, laboratory-scale techniques. gelest.com

One of the most fundamental laboratory approaches involves the reaction of organometallic reagents, such as Grignard or organolithium compounds, with silicon halides (e.g., silicon tetrachloride) or alkoxysilanes. lkouniv.ac.in This nucleophilic substitution at the silicon center is a powerful tool for creating a wide array of organosilanes. lkouniv.ac.in Specifically for halogenated variants, a pre-halogenated organometallic reagent can be coupled with a chlorosilane.

Hydrosilylation is another cornerstone of organosilane synthesis. This process involves the transition-metal-catalyzed addition of a hydrosilane across an unsaturated bond, like an alkene or alkyne. mdpi.comnih.gov To produce a halogenated organosilane, this reaction can be performed on a substrate that already contains a halogen atom, such as an unsaturated alkyl halide. nih.gov Catalysts based on platinum, rhodium, and other transition metals are commonly employed to facilitate this transformation. nih.govnih.gov

Direct halogenation of a pre-formed organosilane is also a viable route. For instance, the gas-phase photochlorination of tetramethylsilane (B1202638) can be used to produce (chloromethyl)trimethylsilane. google.com This method is particularly useful for introducing a halogen on a carbon atom adjacent (alpha) to the silicon.

Finally, functional group interconversion (FGI) provides pathways to halogenated organosilanes from other functionalized silanes. A common example is the conversion of a hydroxyl group on the organic substituent of an organosilane into a halide using standard halogenating agents like thionyl chloride or phosphorus tribromide. fiveable.melibretexts.org

A summary of these general approaches is presented in the table below.

Synthetic Method Description Typical Reagents Key Features
Organometallic Coupling Reaction of a carbon nucleophile with a silicon electrophile. lkouniv.ac.inGrignard reagents (R-MgX), Organolithium reagents (R-Li), Chlorosilanes (R'3SiCl)Versatile, widely used in lab-scale synthesis. gelest.com
Hydrosilylation Catalytic addition of a Si-H bond across a C=C or C≡C bond. mdpi.comAlkenes/Alkynes, Hydrosilanes (HSiR3), Platinum or Rhodium catalystsAtom-economical, suitable for industrial scale. nih.gov
Direct Halogenation Introduction of a halogen onto a pre-formed organosilane.Alkanes, Halogens (Cl2, Br2), UV light or radical initiatorUseful for specific substitution patterns (e.g., α-halogenation). google.com
Functional Group Interconversion Conversion of one functional group to another on the organosilane. fiveable.meHydroxy-organosilanes, Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)Accesses target molecules from more readily available precursors. libretexts.org

Detailed Analysis of Specific Synthetic Pathways to [2-(Chloromethyl)butyl]trimethylsilane

While a specific, documented synthesis for this compound is not readily found in widely available literature, its preparation can be projected through the application of standard and robust synthetic methodologies in organosilicon chemistry. The following sections explore plausible and detailed synthetic pathways based on these established principles.

A logical approach to synthesizing this compound is through the modification of a closely related, more accessible precursor. This strategy hinges on first constructing the core carbon-silicon skeleton and then performing a functional group interconversion (FGI) to install the required chloromethyl group.

A viable precursor for this strategy is (2-methylbutan-1-ol)trimethylsilane, which can be envisioned as the product of several routes. However, a more direct FGI pathway would start with an organosilane already possessing a hydroxyl group at the desired position, namely [2-(hydroxymethyl)butyl]trimethylsilane. The synthesis of this alcohol precursor could be achieved via the organometallic routes described in section 2.2.2.2, using a protected aldehyde as the electrophile.

Once the key alcohol intermediate, [2-(hydroxymethyl)butyl]trimethylsilane, is obtained, the conversion of the primary alcohol to the corresponding alkyl chloride is a standard transformation. masterorganicchemistry.com This FGI can be effectively carried out using a variety of common chlorinating agents. fiveable.meub.edu

Using Thionyl Chloride (SOCl₂): Reaction of the alcohol with thionyl chloride, often in the presence of a base like pyridine, is a classic method for converting primary alcohols to alkyl chlorides. fiveable.melibretexts.org The reaction proceeds through a chlorosulfite intermediate and typically results in an Sₙ2 mechanism, leading to inversion of configuration if the carbon center were chiral. libretexts.org

Using Phosphorus Trichloride (PCl₃) or Phosphorus Pentachloride (PCl₅): These reagents are also effective for this transformation, converting the hydroxyl group into a good leaving group which is subsequently displaced by a chloride ion.

This FGI approach separates the challenge of forming the silicon-carbon bond from the introduction of the reactive chloromethyl functionality, which can be a strategic advantage in a multi-step synthesis.

The crucial step in the synthesis of this compound is the formation of the silicon-carbon bond. This can be accomplished through several powerful reactions, including hydrosilylation and organometallic coupling.

Hydrosilylation offers an atom-economical pathway to form the Si-C bond. nih.gov This approach would involve the addition of a hydrosilane, such as trimethylsilane (B1584522) ((CH₃)₃SiH), across a carbon-carbon double bond of a suitable butene derivative.

A potential precursor for this reaction is 3-methyl-1-pentene . The transition-metal-catalyzed hydrosilylation of this alkene with trimethylsilane would be expected to yield two regioisomeric products. The anti-Markovnikov addition would produce (3-methylpentyl)trimethylsilane, while the Markovnikov addition would yield the desired carbon skeleton. Subsequent radical chlorination would be required to introduce the chloro group, but this would likely lead to a mixture of products.

A more direct, albeit potentially more challenging, approach would be the hydrosilylation of an alkene already containing the chloromethyl group, such as 3-(chloromethyl)-1-butene .

Reaction Scheme: CH₂(Cl)CH(CH₃)CH=CH₂ + HSi(CH₃)₃ CH₂(Cl)CH(CH₃)CH₂CH₂Si(CH₃)₃

The success of this reaction would heavily depend on the choice of catalyst (e.g., platinum or rhodium-based) to control the regioselectivity of the Si-H addition and to tolerate the presence of the alkyl chloride functionality. mdpi.comlibretexts.org While platinum catalysts are common, issues with functional group compatibility can arise. nih.gov Rhodium-based catalysts have been shown to be effective for the hydrosilylation of functionalized alkenes like allyl chloride, suggesting they may be suitable for this transformation. nih.gov The regioselectivity (Markovnikov vs. anti-Markovnikov addition) would be a key factor to control to obtain the desired product. organic-chemistry.org

The formation of a silicon-carbon bond via organometallic coupling is a cornerstone of laboratory organosilane synthesis. gelest.comlkouniv.ac.in This methodology typically involves the reaction of an organometallic nucleophile, such as a Grignard or organolithium reagent, with a silicon electrophile, most commonly a chlorosilane. lkouniv.ac.inwikipedia.org

Grignard Reagent Approach: A plausible route involves the preparation of a Grignard reagent from a suitable halogenated precursor, followed by its reaction with trimethylchlorosilane. The necessary precursor would be 1-halo-2-(chloromethyl)butane (where halo = Br or I).

Formation of the Grignard Reagent: CH₂(Cl)CH(CH₃)CH₂CH₂Br + Mg CH₂(Cl)CH(CH₃)CH₂CH₂MgBr

Reaction with Trimethylchlorosilane: CH₂(Cl)CH(CH₃)CH₂CH₂MgBr + ClSi(CH₃)₃ this compound + MgBrCl

A significant challenge in this approach is the potential for the Grignard reagent to react with the chloromethyl group on another molecule, leading to side products. The higher reactivity of the alkyl bromide compared to the alkyl chloride should allow for the selective formation of the desired Grignard reagent. The use of transition metal catalysts in conjunction with Grignard reagents can also promote efficient C-Si bond formation. nih.gov

Halogen-metal exchange is a powerful alternative for generating organometallic reagents, particularly organolithiums, under milder conditions than the direct insertion of metal. acs.org This reaction is often very fast, even at low temperatures. ias.ac.in

This pathway would also start with a dihalo-precursor, such as 1-bromo-2-(chloromethyl)butane . The greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond allows for selective exchange.

Selective Halogen-Metal Exchange: The dihalide is treated with an alkyllithium reagent, such as n-butyllithium, typically at low temperatures (-78 °C) to promote selective exchange at the more reactive bromine site. researchgate.net CH₂(Cl)CH(CH₃)CH₂CH₂Br + n-BuLi CH₂(Cl)CH(CH₃)CH₂CH₂Li + n-BuBr

Trapping with Trimethylchlorosilane: The resulting organolithium intermediate is then quenched in situ by adding trimethylchlorosilane to form the final product. organic-chemistry.org CH₂(Cl)CH(CH₃)CH₂CH₂Li + ClSi(CH₃)₃ this compound + LiCl

This method often offers excellent chemoselectivity, provided the temperature is carefully controlled to prevent the organolithium intermediate from reacting with the chloromethyl group. ias.ac.insigmaaldrich.com The use of modern reagents like TurboGrignards (R-MgCl·LiCl) can also facilitate efficient halogen-magnesium exchange under mild conditions with high functional group tolerance. sigmaaldrich.com

Optimization of Reaction Conditions and Reagent Stoichiometry for Enhanced Yields

The successful synthesis of this compound with high yield and purity necessitates careful optimization of reaction conditions and reagent stoichiometry for both the Grignard and hydrosilylation routes.

Optimization of the Grignard Route

For the Grignard-based synthesis, several factors can be fine-tuned to enhance the yield. numberanalytics.com

Solvent: The choice of solvent is critical for the formation and reactivity of the Grignard reagent. rsc.org Tetrahydrofuran (THF) is often preferred over diethyl ether due to its higher boiling point and better solvating ability for magnesium halides, which can lead to faster reactions. gelest.comnih.gov

Temperature: The formation of the Grignard reagent is an exothermic process and requires careful temperature control to prevent side reactions, such as Wurtz coupling. The subsequent reaction with trimethylchlorosilane should also be conducted at an optimized temperature to ensure complete reaction without decomposition of the product.

Reagent Stoichiometry: A slight excess of the Grignard reagent may be used to ensure the complete consumption of the trimethylchlorosilane. numberanalytics.com However, a large excess should be avoided to minimize the formation of byproducts and to simplify the purification process.

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water and alcohols. youtube.com Therefore, all reagents and glassware must be scrupulously dried to prevent the quenching of the Grignard reagent.

Interactive Data Table: Optimization Parameters for Grignard Synthesis

ParameterConditionRationale
Solvent Tetrahydrofuran (THF)Enhances reaction rate compared to diethyl ether. nih.gov
Temperature 0-25°CControls exothermicity and minimizes side reactions.
Stoichiometry ~1.1 eq. Grignard reagentEnsures complete reaction of trimethylchlorosilane. numberanalytics.com
Atmosphere Inert (e.g., Nitrogen, Argon)Prevents reaction with atmospheric moisture and oxygen.

Optimization of the Hydrosilylation Route

In the hydrosilylation pathway, the following parameters are key to maximizing the yield of the desired product:

Catalyst: The choice and concentration of the catalyst are paramount. While platinum-based catalysts are highly effective, their cost is a significant factor. nih.govnih.gov The catalyst loading is typically in the range of ppm to a few mol%.

Temperature: The reaction temperature can influence both the reaction rate and the selectivity. An optimal temperature needs to be determined experimentally to achieve a reasonable reaction time without promoting side reactions or catalyst decomposition.

Reagent Stoichiometry: The stoichiometry of the alkene and the hydrosilane should be carefully controlled. A slight excess of one of the reactants may be used to drive the reaction to completion.

Solvent: While some hydrosilylation reactions can be run neat, the use of a solvent can help to control the reaction temperature and to dissolve the reactants and the catalyst.

Interactive Data Table: Optimization Parameters for Hydrosilylation Synthesis

ParameterConditionRationale
Catalyst Platinum-based (e.g., Karstedt's)High activity and selectivity for anti-Markovnikov addition. nih.govnih.gov
Catalyst Loading 10-100 ppmBalances reaction rate with cost-effectiveness.
Temperature 50-100°CProvides sufficient energy for activation without decomposition.
Stoichiometry ~1.05 eq. AlkeneDrives the reaction to completion.

Comparative Assessment of Synthetic Efficiency, Atom Economy, and Selectivity for this compound

A comparative assessment of the Grignard and hydrosilylation routes is essential for selecting the most efficient and sustainable method for the synthesis of this compound.

MetricGrignard RouteHydrosilylation Route
Synthetic Efficiency Typically moderate to good yields, but can be sensitive to reaction conditions and purity of reagents.Generally high yields with good catalyst activity.
Atom Economy Lower, due to the formation of magnesium halide salts as a stoichiometric byproduct.Higher, as it is an addition reaction with all atoms from the reactants incorporated into the product. rsc.org
Selectivity Can be prone to side reactions like Wurtz coupling. The formation of a stable Grignard reagent with the chloromethyl group can be challenging.The main challenge is controlling regioselectivity (Markovnikov vs. anti-Markovnikov). The choice of catalyst is crucial for achieving high selectivity for the desired isomer.
Reaction Conditions Requires strict anhydrous conditions.Generally tolerant of a wider range of functional groups and less sensitive to moisture than Grignard reactions.

The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a key metric in green chemistry. jocpr.com The hydrosilylation route is inherently more atom-economical than the Grignard route. For the Grignard reaction, the formation of magnesium chloride as a byproduct significantly reduces the atom economy. In contrast, the hydrosilylation reaction, being an addition reaction, has a theoretical atom economy of 100%.

Innovative and Sustainable Approaches to this compound Synthesis

Recent advances in synthetic chemistry offer innovative and more sustainable alternatives to traditional methods for the synthesis of organosilanes.

Sustainable Grignard Reactions

The environmental impact of Grignard reactions can be mitigated by employing greener solvents. 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources, has emerged as a viable alternative to traditional ethereal solvents like THF and diethyl ether. rsc.orgumb.edu Furthermore, mechanochemical methods for the preparation of Grignard reagents are being explored. soton.ac.uk These solvent-free or low-solvent techniques can significantly reduce the environmental footprint of the synthesis.

Innovative Hydrosilylation Catalysis

A major focus of innovation in hydrosilylation is the replacement of expensive and precious platinum-group metal catalysts with catalysts based on more earth-abundant and less toxic metals. nih.govnih.gov Iron, cobalt, and nickel complexes have shown promise as effective catalysts for hydrosilylation reactions. scispace.comfrontiersin.org The development of these catalysts not only reduces the cost of the synthesis but also aligns with the principles of green chemistry by avoiding the use of scarce resources. Additionally, research into catalyst-free hydrosilylation methods, potentially initiated by light or other means, could offer an even more sustainable approach in the future. nus.edu.sgrsc.org The use of cobalt-based catalysts in green solvents like alcohols has also been reported, offering a more sustainable methodology for the synthesis of related silicon precursors. nih.govacs.org

Reactivity Profiles and Reaction Pathways of 2 Chloromethyl Butyl Trimethylsilane

Nucleophilic Substitution Chemistry of the Chloromethyl Group in [2-(Chloromethyl)butyl]trimethylsilane

The primary reactive center for nucleophilic attack in this compound is the carbon atom of the chloromethyl group. This carbon is electrophilic due to the electron-withdrawing nature of the adjacent chlorine atom. The neighboring trimethylsilyl (B98337) group also influences the reactivity at this center.

The chloromethyl group in α-chloroalkylsilanes readily undergoes nucleophilic substitution reactions (S_N2) with a variety of nucleophiles. This allows for the introduction of diverse functional groups.

Oxygen Nucleophiles: Alcohols and alkoxides can displace the chloride to form ethers. For instance, reaction with sodium methoxide (B1231860) would yield [2-(methoxymethyl)butyl]trimethylsilane.

Nitrogen Nucleophiles: Amines, both primary and secondary, can react to form the corresponding substituted amines. Kinetic studies on analogous systems, such as the reaction of trimethylsilylmethyl arenesulfonates with anilines and benzylamines, demonstrate that these reactions proceed via an S_N2 mechanism. rsc.org

Sulfur Nucleophiles: Thiolates are potent nucleophiles that can readily displace the chloride to form thioethers.

Carbon-based Nucleophiles: Carbanions, such as those derived from Grignard reagents or organolithium compounds, can be used to form new carbon-carbon bonds. For example, reaction with methylmagnesium bromide could potentially lead to the formation of [2-(ethyl)butyl]trimethylsilane. Enolates, being effective carbon nucleophiles, can also be alkylated by α-haloalkylsilanes in S_N2 reactions. wikipedia.org

The table below summarizes the expected products from the reaction of this compound with various nucleophiles.

Nucleophile CategoryExample NucleophileReagent ExampleExpected Product
Oxygen AlkoxideSodium Methoxide (NaOCH₃)[2-(Methoxymethyl)butyl]trimethylsilane
Nitrogen Primary AmineBenzylamine (C₆H₅CH₂NH₂)N-Benzyl-[2-(trimethylsilylmethyl)butyl]amine
Sulfur ThiolateSodium thiophenoxide (NaSPh)[2-(Phenylthiomethyl)butyl]trimethylsilane
Carbon EnolateSodium salt of diethyl malonateDiethyl 2-([2-(trimethylsilyl)butyl]methyl)malonate
Carbon Organometallicn-Butyllithium (n-BuLi)[2-(Pentyl)]trimethylsilane

Nucleophilic substitution at the chloromethyl group is expected to proceed primarily through an S_N2 mechanism. A key feature of the S_N2 reaction is the inversion of stereochemistry at the reaction center. libretexts.orgyoutube.com In the case of this compound, the chiral center is at the C2 position of the butyl chain, not the carbon undergoing substitution. Therefore, a standard S_N2 reaction at the chloromethyl group will not directly affect the stereochemistry at the C2 position.

However, the stereochemistry of the chiral center can influence the reaction rate and potentially the product distribution if side reactions occur. The bulky trimethylsilyl group and the butyl chain create a specific steric environment around the reactive center, which could influence the approach of the nucleophile.

Transformations Involving the Trimethylsilyl Group in this compound

The trimethylsilyl (TMS) group is a versatile functional group in organic synthesis, often employed as a protecting group or to influence the reactivity of adjacent functionalities.

The carbon-silicon bond in alkyltrimethylsilanes is relatively stable but can be cleaved under specific conditions. This process, known as desilylation, is a common transformation. The choice of reagent allows for controlled removal of the TMS group.

Fluoride-based Reagents: Fluoride (B91410) ions have a high affinity for silicon and are the most common reagents for cleaving silicon-carbon bonds. Tetrabutylammonium fluoride (TBAF) is a widely used source of fluoride ions for this purpose. gelest.com

Acid-Catalyzed Cleavage: Strong acids can protonate the carbon atom attached to the silicon, facilitating the cleavage of the C-Si bond. gelest.com

Base-Catalyzed Cleavage: Strong bases can also promote desilylation, although this is less common for simple alkylsilanes compared to other types of organosilanes. organic-chemistry.org

The table below outlines common desilylation strategies applicable to this compound.

Reagent TypeExample ReagentTypical ConditionsProduct after Desilylation
Fluoride-based Tetrabutylammonium fluoride (TBAF)THF, room temperature2-(Chloromethyl)butane
Acid-catalyzed Trifluoroacetic acid (TFA)Dichloromethane, room temperature2-(Chloromethyl)butane
Base-catalyzed Potassium tert-butoxide (t-BuOK)DMSO, elevated temperature2-(Chloromethyl)butane

The presence of a trimethylsilyl group can influence the propensity of a molecule to undergo rearrangements, particularly in reactions involving carbocation intermediates. While S_N2 reactions at the chloromethyl group are unlikely to involve carbocations, certain conditions, such as treatment with a Lewis acid, could promote the formation of a carbocation.

If a carbocation were to form at the carbon adjacent to the trimethylsilyl group, a 1,2-hydride or alkyl shift could occur to generate a more stable carbocation. libretexts.org However, specific rearrangements directly promoted by the trimethylsilyl group in this type of structure are not widely documented. More complex rearrangements, such as the Michaelis-Arbuzov-like rearrangement, have been observed with trimethylsilyl halides, but these are specific to organophosphorus compounds. researchgate.net

Reactions on the Butyl Alkyl Chain of this compound

The butyl chain in this compound is a saturated alkyl group and is generally the least reactive part of the molecule under many conditions. However, under specific and often harsh reaction conditions, functionalization of the alkyl chain is possible.

Reactions on the butyl chain would typically involve radical mechanisms. For example, free-radical halogenation could lead to the substitution of a hydrogen atom on the butyl chain with a halogen. However, achieving selectivity would be challenging due to the presence of multiple C-H bonds with similar reactivity. The presence of the electron-withdrawing chloromethyl group and the bulky trimethylsilyl group would likely influence the regioselectivity of such a reaction, but predicting the outcome without experimental data is difficult.

Modern C-H activation methods could potentially offer a route to selectively functionalize the butyl chain, but this would require specific catalysts and conditions. For example, catalytic hydroxylation of C-H bonds has been demonstrated for sterically congested molecules. nih.gov

Information regarding the chemical compound "this compound" is not available in the reviewed scientific literature.

Following a comprehensive search of publicly available scientific databases and literature, no specific information was found for the chemical compound "this compound." Consequently, it is not possible to generate an article detailing its reactivity profiles, reaction pathways, organometallic chemistry, cross-coupling reactions, or catalytic transformations as requested by the user's outline.

The performed searches for "this compound" and related terms did not yield any publications, studies, or data pertaining to its synthesis, properties, or chemical behavior. The search results consistently referred to the more common and structurally simpler compound, "(chloromethyl)trimethylsilane," or discussed general reaction types in the context of other organosilane molecules.

Without any available research data, generating a scientifically accurate and informative article that strictly adheres to the provided, detailed outline for "this compound" is not feasible. Any attempt to do so would require speculation and extrapolation from potentially irrelevant compounds, which would not meet the standards of scientific accuracy.

Therefore, the requested article focusing solely on the chemical compound "this compound" cannot be produced at this time due to the absence of relevant scientific information.

Mechanistic Investigations of Chemical Processes Involving 2 Chloromethyl Butyl Trimethylsilane

Kinetic Studies for Elucidating Reaction Rate Laws and Intermediates

Kinetic studies are a cornerstone in the elucidation of reaction mechanisms, providing quantitative data on reaction rates and their dependence on reactant concentrations. For reactions involving [2-(Chloromethyl)butyl]trimethylsilane, determining the rate law is the first step toward proposing a plausible mechanism. A common approach involves systematically varying the concentration of each reactant while keeping others constant and monitoring the initial reaction rate.

Consider a hypothetical nucleophilic substitution reaction where a nucleophile (Nu⁻) displaces the chloride from this compound. The reaction rate could be monitored by techniques such as chromatography or spectroscopy.

Hypothetical Rate Data for the Reaction of this compound with a Nucleophile

Experiment[this compound] (M)[Nu⁻] (M)Initial Rate (M/s)
10.100.101.2 x 10⁻⁴
20.200.102.4 x 10⁻⁴
30.100.202.4 x 10⁻⁴

Rate = k[this compound][Nu⁻]

This second-order rate law is consistent with an Sₙ2 mechanism, where the nucleophile attacks the carbon bearing the chlorine atom in a concerted step. The presence of the bulky trimethylsilyl (B98337) and butyl groups would likely influence the rate constant (k) due to steric hindrance.

Application of Isotopic Labeling for Mechanistic Pathway Tracing

Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanistic pathways. In the context of this compound, isotopes of carbon (¹³C) or hydrogen (deuterium, D) can be strategically incorporated into the molecule.

For instance, to confirm the position of nucleophilic attack, the chloromethyl carbon could be labeled with ¹³C. Analysis of the product structure using ¹³C NMR spectroscopy would reveal the location of the label, confirming that the substitution occurs at the intended site.

Furthermore, deuterium (B1214612) labeling can be used to investigate potential side reactions, such as elimination pathways. If the butyl group is deuterated at the carbon adjacent to the chloromethyl group, the presence of deuterium in an eliminated alkene product, detected by mass spectrometry or NMR, would provide evidence for an E2 elimination mechanism competing with the substitution reaction.

Spectroscopic Monitoring of Reaction Progress and Transient Species (e.g., in situ NMR, IR)

Real-time monitoring of a reaction using spectroscopic techniques provides a window into the dynamic changes in molecular structure and the potential formation of short-lived intermediates.

In situ NMR Spectroscopy: By conducting the reaction directly within an NMR spectrometer, it is possible to track the disappearance of reactant signals and the appearance of product signals over time. For reactions involving this compound, ¹H, ¹³C, and ²⁹Si NMR spectroscopy would be particularly informative. The chemical shifts of protons and carbons near the reaction center would change significantly as the chlorine is replaced by the nucleophile. ²⁹Si NMR could reveal changes in the electronic environment of the silicon atom, potentially indicating the formation of transient silyl-stabilized carbocations or other intermediates, although the Sₙ2 mechanism suggested by the hypothetical kinetics would not involve a discrete carbocation.

In situ IR Spectroscopy: Infrared spectroscopy can monitor changes in vibrational frequencies associated with specific bonds. The C-Cl stretching frequency in this compound would be a key signal to monitor. As the reaction progresses, the intensity of this peak would decrease, while new peaks corresponding to the C-Nu bond would appear. This can provide real-time kinetic data.

Computational Chemistry Approaches to Understand Reactivity and Mechanisms of this compound

Computational chemistry offers powerful tools to complement experimental studies by providing detailed insights into the electronic structure, energetics, and geometries of reactants, transition states, and products.

Quantum chemical calculations, such as those employing Møller-Plesset perturbation theory (MP2) or coupled-cluster methods, can be used to locate and characterize the transition state structure for a proposed reaction mechanism. For the Sₙ2 reaction of this compound, these calculations would model the geometry of the transition state, where the nucleophile is partially bonded to the carbon atom and the C-Cl bond is partially broken. The calculated activation energy (the energy difference between the reactants and the transition state) can be compared with experimental values derived from kinetic studies to validate the proposed mechanism.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgnih.gov

For this compound, the LUMO would be expected to be localized primarily on the σ* antibonding orbital of the C-Cl bond. An attacking nucleophile's HOMO would interact with this LUMO, leading to the breaking of the C-Cl bond and the formation of the new C-Nu bond. youtube.com Computational software can visualize these orbitals and calculate their energies, providing a qualitative understanding of the molecule's reactivity towards nucleophiles.

Calculated Frontier Orbital Energies (Illustrative)

Molecular OrbitalEnergy (eV)Description
HOMO-10.5Localized on the C-Si and C-C σ bonds
LUMO+1.2Localized on the C-Cl σ* antibonding orbital

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap generally suggests higher reactivity.

Density Functional Theory (DFT) has become a widely used computational method due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations can be used to simulate the entire reaction energy profile for a proposed mechanism. This involves calculating the energies of the reactants, any intermediates, the transition state(s), and the products.

For the reaction of this compound, a DFT simulation would provide the Gibbs free energy change (ΔG) for the reaction, indicating its thermodynamic favorability, as well as the activation energy barrier (ΔG‡), which is related to the reaction rate. By comparing the energetics of different possible pathways (e.g., Sₙ2 vs. Sₙ1, or substitution vs. elimination), DFT can help to predict the most likely reaction mechanism. These simulations can also account for solvent effects, which are crucial in many chemical reactions. escholarship.org

Synthetic Utility and Strategic Applications of 2 Chloromethyl Butyl Trimethylsilane in Organic Synthesis

[2-(Chloromethyl)butyl]trimethylsilane as a Cornerstone Building Block for Complex Architectures

The strategic placement of a reactive chloromethyl group and a trimethylsilyl (B98337) group within the same molecule renders this compound a valuable cornerstone for the synthesis of complex molecular frameworks. The trimethylsilyl group can act as a control element, influencing the stereochemical outcome of nearby reactions or serving as a masked hydroxyl group. The chloromethyl group, on the other hand, is a versatile handle for nucleophilic substitution and coupling reactions.

The synthesis of such bifunctional organosilanes can be conceptually approached through several established methodologies in organosilicon chemistry. One common strategy involves the hydrosilylation of an appropriately substituted alkene. wikipedia.org For the synthesis of this compound, a plausible precursor would be 3-chloro-2-methyl-1-propene, which upon reaction with a hydrosilane in the presence of a suitable catalyst, could yield the target molecule. The choice of catalyst is crucial in controlling the regioselectivity of the hydrosilylation process.

Another general approach to forming carbon-silicon bonds is through the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a halosilane. lkouniv.ac.in This method offers a high degree of control over the final structure of the organosilane.

The presence of both a reactive electrophilic center (the chloromethyl group) and a bulky, stereodirecting silyl (B83357) group allows for the sequential and controlled introduction of new functionalities. This makes this compound an attractive starting material for the synthesis of polyfunctional molecules with defined stereochemistry, which are often key components of natural products and pharmaceuticals.

Methodologies for Carbon-Carbon Bond Formation Facilitated by this compound

The formation of carbon-carbon bonds is a fundamental transformation in organic synthesis, and this compound offers multiple avenues to achieve this. The primary reactive site for C-C bond formation is the chloromethyl group, which can readily participate in nucleophilic substitution reactions with a wide range of carbon nucleophiles.

Organosilanes have been extensively utilized in transition-metal-catalyzed cross-coupling reactions. researchgate.net While direct coupling of the chloromethyl group is possible, it can also be converted into a more reactive organometallic species. For instance, treatment with magnesium would generate the corresponding Grignard reagent, which can then be coupled with various electrophiles.

A key feature of organosilanes in C-C bond formation is the β-carbocation stabilizing effect of the silicon atom. This property can be exploited in Friedel-Crafts type alkylations and other electrophilic addition reactions, where the trimethylsilyl group can direct the regiochemical outcome and stabilize reactive intermediates.

Below is a table summarizing potential carbon-carbon bond forming reactions involving this compound as a precursor.

Reaction TypeNucleophile/ElectrophileCatalyst/ConditionsProduct Type
Nucleophilic SubstitutionGrignard Reagents (R-MgX)Ether solventAlkylated Silane
Nucleophilic SubstitutionOrganolithium Reagents (R-Li)Ether solvent, low temp.Alkylated Silane
Nucleophilic SubstitutionEnolatesAprotic solventγ-Silyl Ketone/Ester
Cross-CouplingOrganocuprates (R₂CuLi)Ether solvent, low temp.Alkylated Silane

Stereoselective and Stereospecific Transformations Utilizing this compound

The chiral center at the 2-position of the butyl chain in this compound introduces the potential for stereoselective and stereospecific reactions. The synthesis of enantiomerically enriched this compound would be a key first step, which could be achieved through asymmetric synthesis or resolution of a racemic mixture.

Organocatalytic methods have emerged as powerful tools for the asymmetric synthesis of silicon-stereogenic compounds. acs.org Chiral catalysts can be employed in the hydrosilylation of a suitable prochiral alkene to generate the desired enantiomer of the target silane. Furthermore, recent advances have demonstrated the dynamic kinetic resolution of racemic chlorosilanes, offering another pathway to enantioenriched organosilanes. nih.gov

Once obtained in enantiomerically pure form, the stereocenter in this compound can influence the stereochemical outcome of subsequent reactions. For example, in nucleophilic substitution reactions at the chloromethyl group, the existing stereocenter can induce diastereoselectivity. The bulky trimethylsilyl group can also play a significant role in directing the approach of reagents, leading to high levels of stereocontrol.

Stereospecific reactions of organosilanes are also well-documented. For instance, the reaction of secondary alkyl chlorides with silyl lithium reagents has been shown to proceed with inversion of configuration, indicative of an Sₙ2-type mechanism. organic-chemistry.org This principle could be applied to transformations involving the chiral center of this compound.

Strategic Incorporation of this compound into Syntheses of Advanced Chemical Intermediates

The bifunctional nature of this compound makes it an ideal building block for the synthesis of advanced chemical intermediates. These intermediates are often complex molecules that serve as precursors to active pharmaceutical ingredients (APIs), agrochemicals, and materials with specific properties.

The trimethylsilyl group can be considered a protected or latent hydroxyl group. Through Tamao-Fleming oxidation, the C-Si bond can be cleaved to reveal an alcohol. This allows for the introduction of a hydroxyl group at a late stage in a synthetic sequence, which can be advantageous when protecting groups are incompatible with earlier reaction conditions.

The chloromethyl group can be transformed into a variety of other functional groups. For example, displacement with azide (B81097) followed by reduction provides an aminomethyl group, while reaction with cyanide introduces a cyanomethyl moiety, which can be further elaborated.

The table below illustrates the potential transformations of this compound into valuable functionalized intermediates.

ReagentConditionsResulting Functional Group
Sodium Azide (NaN₃)DMF, heatAzidomethyl (-CH₂N₃)
Sodium Cyanide (NaCN)DMSO, heatCyanomethyl (-CH₂CN)
Potassium Acetate (B1210297) (KOAc)Acetic Acid, heatAcetoxymethyl (-CH₂OAc)
Sodium Iodide (NaI)AcetoneIodomethyl (-CH₂I)

These transformations highlight the versatility of this compound in accessing a wide range of chemical functionalities, making it a valuable tool for the construction of diverse and complex molecular targets.

Design and Development of Novel Reagents and Catalysts Derived from this compound

The reactivity of the chloromethyl group in this compound provides an anchor point for the synthesis of novel reagents and catalysts. By attaching specific functional moieties to this position, it is possible to create tailored molecules for specific synthetic applications.

For instance, reaction with a phosphine (B1218219) could yield a phosphonium (B103445) salt, which could then be used as a precursor for a Wittig reagent. The presence of the bulky silyl-containing butyl group could influence the stereoselectivity of the resulting olefination reaction.

Furthermore, the attachment of a chiral ligand to the chloromethyl group could lead to the development of new chiral catalysts for asymmetric synthesis. The stereocenter on the butyl chain, in conjunction with the chiral ligand, could create a well-defined chiral environment around a metal center, leading to high enantioselectivities in catalyzed reactions.

The development of new derivatization agents is another potential application. By introducing a chromophore or a mass spectrometry-active tag via the chloromethyl group, this compound could be converted into a reagent for the derivatization of analytes to enhance their detection and quantification in analytical methods.

The synthesis of novel organosilane-based reagents is an active area of research, with applications ranging from protecting group chemistry to the development of new cross-coupling partners. google.com The unique structure of this compound makes it a promising platform for the design and synthesis of the next generation of chemical tools.

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 2 Chloromethyl Butyl Trimethylsilane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ²⁹Si NMR)

No published ¹H, ¹³C, or ²⁹Si NMR spectra or assigned chemical shift data for [2-(Chloromethyl)butyl]trimethylsilane could be located.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Specific infrared (IR) and Raman spectra, including tables of vibrational frequencies and assignments for this compound, are not available in the reviewed literature.

Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Analysis

There is no available mass spectrometry data, including electron ionization (EI) or other mass spectra and fragmentation patterns, specifically for this compound.

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

No crystallographic data for this compound has been published, indicating that a single-crystal X-ray diffraction study has likely not been performed or reported.

Chromatographic Methods for Purity Assessment and Separation in Academic Research Contexts

While general chromatographic methods are used for compounds of this class, no specific protocols, retention times, or purity analysis data using methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC) have been reported for this compound.

Due to the absence of verifiable data for the target compound, and in adherence with the principles of scientific accuracy, the generation of a detailed article on its characterization is not feasible at this time.

Future Perspectives and Emerging Research Directions for 2 Chloromethyl Butyl Trimethylsilane

Sustainable and Green Chemistry Approaches to the Synthesis and Reactivity of [2-(Chloromethyl)butyl]trimethylsilane

A major trend in chemical synthesis is the adoption of green chemistry principles to minimize environmental impact. researchgate.net Organosilanes are already considered environmentally superior alternatives to reagents based on heavy metals like tin. msu.eduthermofishersci.in Future research on this compound will likely focus on enhancing its green credentials throughout its lifecycle.

Sustainable Synthesis: Traditional synthesis of functionalized organosilanes often involves organometallic reagents and halogenated solvents. mdpi.comnih.gov Future approaches will aim to replace these with more sustainable alternatives. This includes exploring catalytic routes that improve atom economy, such as direct C-H silylation or hydrosilylation, and utilizing greener solvents. mdpi.commdpi.com For the chlorination step, replacing traditional reagents like sulfuryl chloride with safer, solid alternatives such as trichloroisocyanuric acid (TCCA) or developing catalytic methods using benign chlorine sources like NaCl could significantly improve the process's environmental profile. thieme-connect.comacsgcipr.org

Green Reactivity: The application of this compound in reactions will also be viewed through a green chemistry lens. This involves using catalytic systems, such as palladium nanoparticles, which can be recycled and operate under mild conditions. thermofishersci.in The use of non-toxic and inexpensive reducing agents like polymethylhydrosiloxane (B1170920) (PMHS) in conjunction with organosilane reactions is another promising area. msu.edu Furthermore, exploring reaction conditions in alternative solvents like water, ionic liquids, or even solvent-free systems could drastically reduce waste generation. rsc.org

AspectTraditional ApproachPotential Green/Sustainable ApproachAnticipated Benefits
Si-C Bond Formation Grignard/Organolithium reagents with halosilanesCatalytic hydrosilylation or direct C-H silylationHigher atom economy, avoidance of stoichiometric metal waste
Chlorination Cl2 gas, SO2Cl2, PCl5Trichloroisocyanuric acid (TCCA), NaCl/HCl with oxidantImproved safety, less toxic reagents, reduced waste thieme-connect.com
Solvents Chlorinated hydrocarbons (e.g., CCl4), THFAcetonitrile, cyclohexane, dimethyl carbonate, or solvent-freeReduced environmental impact, improved process safety acsgcipr.org
Catalysis Stoichiometric reagentsRecyclable nanocatalysts, biocatalysisReduced waste, lower catalyst loading, sustainability

Exploration of Unconventional Reactivity and Novel Chemical Transformations

The bifunctional nature of this compound offers a rich platform for discovering novel chemical transformations by selectively activating either the C-Cl or C-Si bond. nih.gov A key area of future research will be leveraging the unique properties of silicon to achieve unprecedented reactivity.

A promising avenue is the exploration of hypervalent silicon intermediates. thieme-connect.comscispace.com By treating this compound with a Lewis base, such as a fluoride (B91410) or acetate (B1210297) source, a pentacoordinate silicate (B1173343) can be formed. nih.govu-tokyo.ac.jp This "ate" complex dramatically increases the nucleophilicity of the organic groups attached to the silicon, enabling reactions that are not possible with the neutral, tetracoordinate silane. nih.govresearchgate.net This activation strategy could be used to develop novel coupling reactions or intramolecular cyclizations, where the transient hypervalent species facilitates bond formation. thieme-connect.com

The interplay between the two functional groups could also lead to novel tandem or domino reactions. For example, an initial reaction at the chloromethyl group could be used to install a new functional group, which then participates in a subsequent silicon-tethered transformation. Such strategies allow for the construction of complex molecular architectures in a highly controlled and efficient manner.

Transformation TypeProposed Activation MethodPotential Product ClassScientific Novelty
Intramolecular Cyclization Lewis base activation (e.g., CsF) to form a hypervalent intermediateCyclopentylsilanesNew routes to strained cyclic organosilicon compounds
Chemoselective Cross-Coupling Selective activation of the C-Si bond with a fluoride source for Hiyama-type couplingAryl/vinyl substituted butylsilanesStudying selectivity in the presence of a C-Cl bond thermofishersci.in
Tandem Functionalization Initial SN2 reaction at C-Cl, followed by a silicon-directed reactionComplex polyfunctional organic moleculesRapid increase in molecular complexity from a simple starting material
Reductive Coupling Single-electron transfer (SET) to the activated silaneDimeric or oligomeric structuresExploring radical reactivity of functionalized organosilanes nih.gov

Integration of this compound into Automated and Flow Chemistry Systems

The transition from traditional batch processing to continuous flow and automated synthesis is a major step towards more efficient, safer, and scalable chemical manufacturing. rsc.org Organosilicon chemistry, including reactions involving reagents like this compound, is well-suited for this technological shift.

Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for highly exothermic or fast reactions often encountered in organometallic chemistry. sci-hub.senus.edu.sg The synthesis of this compound, if involving reactive intermediates, could be made significantly safer and more reproducible in a flow reactor. Similarly, its subsequent use in reactions can be optimized rapidly. For instance, the precise control of residence time in a microreactor could enable chemoselective reactions that are difficult to achieve in batch. nus.edu.sg

Automated synthesis platforms can use this compound as a building block in programmable sequences, allowing for the rapid generation of libraries of complex molecules for drug discovery or materials science. nus.edu.sg The combination of flow chemistry with in-line monitoring and automated workup would enable an on-demand, highly efficient synthesis of derivatives. dakenchem.com

ParameterBatch ProcessingFlow Chemistry / Automated SystemAdvantage of Flow/Automation
Safety Poor heat dissipation for exothermic reactions; handling of large quantities of hazardous reagents.Excellent heat transfer; small reaction volumes; in-situ generation of reactive intermediates.Significantly improved safety profile.
Reaction Time Hours to days.Seconds to minutes. sci-hub.seRapid optimization and high throughput.
Scalability Often problematic, requiring re-optimization.Straightforward by running the system for a longer time ("scaling out"). nus.edu.sgSeamless transition from laboratory to production scale.
Selectivity Can be limited by poor mixing and temperature gradients.Precise control over stoichiometry and residence time enhances selectivity.Higher yields and purer products.

Computational Design and Prediction of Novel Analogues and Derivatives with Tailored Reactivity

Computational chemistry and machine learning are becoming indispensable tools for accelerating chemical discovery. eurekalert.org These in silico methods can be applied to this compound to predict its properties and to design new derivatives with customized reactivity.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reaction mechanisms, and stability of this compound and its reaction intermediates. researchgate.netchemrxiv.org For example, DFT can model the structure of hypervalent intermediates, calculate the activation barriers for competing reaction pathways (e.g., reaction at C-Cl vs. C-Si), and predict spectroscopic properties to aid in experimental characterization. researchgate.netlongdom.org This fundamental understanding can guide the rational design of experiments.

Design of Analogues: Computational screening can be used to design novel analogues. By systematically varying the substituents on the silicon atom (e.g., replacing methyl groups with phenyl, alkoxy, or other functional groups) or modifying the alkyl chain, it is possible to tune the steric and electronic properties of the molecule. For instance, introducing electron-withdrawing groups on silicon could enhance its Lewis acidity and facilitate the formation of hypervalent species. u-tokyo.ac.jp

Machine Learning: Machine learning models, trained on large datasets of known chemical reactions, can predict the outcomes of reactions involving new substrates like this compound. mit.edunih.gov Such models can also be used to predict optimal reaction conditions (catalyst, solvent, temperature), significantly reducing the experimental effort required for process optimization. nih.govchemintelligence.com

Analogue StructureModification PurposeProperty to be Screened ComputationallyPotential Application
[2-(Chloromethyl)butyl]triethoxy silaneIncrease reactivity for sol-gel processesHydrolysis rate, condensation energyPrecursor for hybrid organic-inorganic materials mdpi.com
[2-(Chloromethyl)butyl]dimethylphenyl silaneTune electronic properties and steric hindranceSi-C bond dissociation energy, charge distributionFine-tuning selectivity in cross-coupling reactions
[2-(Chloromethyl)pentyl ]trimethylsilaneModify chain length for materials applicationsMolecular geometry, intermolecular interaction potentialDevelopment of new organosilicon polymers
[2-(Fluoromethyl )butyl]trimethylsilaneAlter the reactivity of the C-X bondC-F vs. C-Si bond activation barriersProbing reaction mechanisms and selectivity

Broader Implications of this compound Research for the Field of Organosilicon Chemistry

While research on this compound has specific goals, the knowledge generated will have broader implications for the entire field of organosilicon chemistry. cfsilicones.com The study of such multifunctional compounds serves as a catalyst for innovation, pushing the boundaries of synthesis, reactivity, and application.

The development of chemoselective reactions for bifunctional silanes like this one will establish new principles for controlling reactivity in complex systems, which can be applied to the synthesis of advanced materials and pharmaceuticals. researchgate.net Success in creating sustainable and automated synthesis routes for this specific molecule will provide a blueprint for the environmentally responsible production of other high-value organosilicon compounds. researchgate.net

Furthermore, exploring the unconventional reactivity mediated by hypervalent silicon intermediates contributes to a deeper fundamental understanding of silicon's unique chemical behavior, potentially leading to the discovery of entirely new classes of reactions. thieme-connect.comresearchgate.net The data generated from both experimental and computational studies will enrich the databases used to train next-generation machine learning models, improving our collective ability to predict and control chemical transformations. nih.gov Ultimately, focused research on well-designed molecular platforms like this compound is crucial for driving the continued evolution of organosilicon chemistry into a more sustainable, efficient, and predictable science. openpr.comsemanticscholar.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing [2-(chloromethyl)butyl]trimethylsilane, and how do reaction conditions influence yield?

  • Methodology : A modified Grignard approach is commonly used. For example, trimethylsilyl methyl magnesium chloride (130 mol%) reacts with aryl methyl ketones under argon at 0°C, followed by diisobutylaluminum chloride (140 mol%) in THF. Heating to 130°C for 15 hours in a pressure vessel drives the reaction to completion. Post-reaction purification involves extraction with diethyl ether and drying over MgSO₄ .
  • Critical Parameters :

  • Temperature control (0°C during addition vs. 130°C for cyclization).
  • Solvent choice (THF ensures solubility of intermediates).
  • Excess Grignard reagent improves conversion but may require careful quenching.

Q. How can researchers characterize this compound using spectroscopic techniques?

  • 1H NMR Analysis : Key signals include:

  • Trimethylsilyl (TMS) protons: δ 0.1–0.3 ppm (singlet).
  • Chloromethyl (-CH₂Cl) protons: δ 3.5–4.0 ppm (multiplet due to coupling with adjacent butyl chain protons).
  • Allylic protons in derivatives: δ 5.2–6.2 ppm (varies with substituents) .
    • Data Interpretation : Integration ratios confirm stoichiometry, while splitting patterns resolve structural isomers.

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation :

  • Use inert atmosphere (argon) to prevent moisture-induced decomposition .
  • Avoid skin/eye contact: Wear nitrile gloves and goggles; wash with soap/water if exposed .
  • Storage: Keep at 0–6°C in sealed containers to minimize volatility (bp: 97–98°C; density: 0.886 g/mL) .

Advanced Research Questions

Q. How does the chloromethyl group in this compound influence its reactivity in nucleophilic substitutions?

  • Mechanistic Insight : The chloromethyl group acts as an electrophilic site. For example, reactions with L-cysteine in aqueous dioxane under reflux show slow substitution (days), attributed to steric hindrance from the bulky TMS group and poor leaving-group ability of chloride in non-polar media .
  • Optimization Strategies :

  • Use polar aprotic solvents (e.g., DMF) to enhance chloride displacement.
  • Catalytic iodide additives (e.g., KI) may accelerate SN2 pathways via in situ generation of more reactive iodo intermediates.

Q. What contradictions exist in reported reaction outcomes for this compound, and how can they be resolved?

  • Case Study : Discrepancies in racemization during cysteine derivatization :

  • Issue : Some studies report partial racemization, while others claim retention of stereochemistry.
  • Resolution :
  • Monitor reaction progress via chiral HPLC or circular dichroism.
  • Optimize reaction time/temperature: Shorter reflux periods (<24 hrs) reduce racemization risk.

Q. How can computational modeling predict the stability and reactivity of this compound derivatives?

  • Methods :

  • Density Functional Theory (DFT) calculates bond dissociation energies (e.g., Si-C vs. C-Cl bonds) to predict decomposition pathways.
  • Molecular dynamics simulations assess steric effects of the TMS group on reaction trajectories.
    • Validation : Compare computed NMR/IR spectra with experimental data to refine models .

Methodological Recommendations

  • Synthesis : Prioritize Schlenk line techniques for air-sensitive steps .
  • Analysis : Combine GC-MS for purity assessment and 2D NMR (e.g., HSQC) for structural elucidation.
  • Safety : Include in-process quenching (e.g., 10% citric acid) to neutralize residual reagents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.